molecular formula C11H13ClO3 B8334524 Methyl 3-(2-chloroethyloxy)phenylacetate

Methyl 3-(2-chloroethyloxy)phenylacetate

Cat. No.: B8334524
M. Wt: 228.67 g/mol
InChI Key: SAWHRCMWTSAFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-chloroethyloxy)phenylacetate is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-[3-(2-chloroethoxy)phenyl]acetate

InChI

InChI=1S/C11H13ClO3/c1-14-11(13)8-9-3-2-4-10(7-9)15-6-5-12/h2-4,7H,5-6,8H2,1H3

InChI Key

SAWHRCMWTSAFCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-hydroxyphenylacetic acid methyl ester (22.6 g, 136 mmol) and 2-chloroethyl p-toluenesulfonate (40 g, 171 mmol) in 900 mL of acetone was added Cs2CO3 (88.8 g, 272 mmol) and the mixture was headed at reflux for 3 h. The reaction mixture was then cooled, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with a gradient of 0-7% EtOAc in hexanes to yield 28.9 g (90% yield) of [3-(2-chloroethoxy)phenyl]-acetic acid methyl ester as a colorless oil.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
88.8 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 3-hydroxyphenylacetate (1.66 g, 10 mmol), 2-chloroethanol (1.34 mL, 2 eq.) and triphenylphosphine (5.24 g, 2 eq.) in THF (100 mL) at 0° C. was added dropwise diisopropylazodicarboxylate (3.96 mL, 2 eq.) and the resulting mixture was stirred at room temperature overnight. The reaction mixture was then quenched with NaHCO3 and the product was extracted with EtOAc. The EtOAc layers were washed with brinebrine, dried over sodium sulfate, and concentrated. Purification on a silica gel column with 10% EtOAc in hexane gave methyl 3-(2-chloroethyloxy)phenylacetate (1.6 g, 70% yield) which was converted to 3-(1-methylindol-3-yl)-4-[3-(2-aminoethyloxy)phenyl]-1H-pyrrole-2,5-dione by following the procedure described in Example 5, Steps 2-6 above.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
3.96 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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